(R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Beschreibung
(R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a chiral ester compound formed by the conjugation of (R)-1-phenylethanamine and (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is characterized by:
- Chiral centers: Two stereogenic centers (R-configuration in both the phenylethanamine and propanoate moieties).
- Functional groups: Ester linkage, Boc-protected amine, and aromatic phenyl group.
- Applications: Likely employed as an intermediate in pharmaceutical synthesis or asymmetric catalysis due to its stereochemical purity and protective group strategy .
Eigenschaften
Molekularformel |
C17H28N2O4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;(1R)-1-phenylethanamine |
InChI |
InChI=1S/C9H17NO4.C8H11N/c1-6(7(11)12)5-10-8(13)14-9(2,3)4;1-7(9)8-5-3-2-4-6-8/h6H,5H2,1-4H3,(H,10,13)(H,11,12);2-7H,9H2,1H3/t6-;7-/m11/s1 |
InChI-Schlüssel |
RPSCZYNEHWIARJ-XTFNENAJSA-N |
Isomerische SMILES |
C[C@H](CNC(=O)OC(C)(C)C)C(=O)O.C[C@H](C1=CC=CC=C1)N |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O.CC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method A: Boc Anhydride in Basic Aqueous Conditions
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), dioxane/water mixture.
-
Procedure :
-
Dissolve (R)-3-amino-2-methylpropanoic acid in dioxane/water (1:1).
-
Add Boc₂O (1.2 eq) and NaOH (2 eq) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
-
Yield : >85% (typical for Boc protection under mild conditions).
-
Key Advantage : Minimal racemization due to low reaction temperature.
Method B: Boc Anhydride with DMAP in THF
-
Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
-
Procedure :
-
Dissolve the amino acid in anhydrous THF.
-
Add Boc₂O (1.1 eq) and DMAP (0.1 eq).
-
Stir at room temperature for 6–8 hours.
-
-
Key Advantage : Faster reaction kinetics in aprotic solvents.
Salt Formation with (R)-1-Phenylethanamine
The Boc-protected amino acid is combined with (R)-1-phenylethanamine to form the ammonium carboxylate salt.
Method 1: Direct Acid-Base Reaction in Solvent
-
Reagents : (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, (R)-1-phenylethanamine, ethyl acetate.
-
Procedure :
-
Dissolve the Boc-protected acid in ethyl acetate.
-
Add (R)-1-phenylethanamine (1 eq) dropwise.
-
Stir at room temperature for 1–2 hours.
-
Isolate the precipitate via filtration.
-
-
Key Advantage : No coupling agents required; high atom economy.
Method 2: Coupling Agent-Assisted Salt Formation
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), dichloromethane (DCM).
-
Procedure :
-
Activate the carboxylic acid with EDC/HOBt (1.2 eq each) in DCM.
-
Add (R)-1-phenylethanamine (1 eq) and stir for 4–6 hours.
-
Quench with NaHCO₃ and extract with DCM.
-
-
Key Advantage : Suitable for sterically hindered acids.
Alternative Synthetic Routes
Route A: Chiral Pool Synthesis
Route B: Enzymatic Resolution
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Procedure :
-
Kinetic resolution of racemic amino acid using Boc₂O.
-
Separate enantiomers via column chromatography.
-
Comparative Analysis of Methods
Critical Considerations
-
Stereochemical Integrity : Racemization risks are minimized by using low temperatures (<25°C) and avoiding strong bases during Boc protection.
-
Solvent Selection : Polar aprotic solvents (THF, DCM) enhance coupling efficiency, while ethyl acetate facilitates salt precipitation.
-
Scalability : Method 1 (direct reaction) is preferred for industrial-scale synthesis due to simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The Boc group serves as a temporary protective moiety, enabling controlled deprotection under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
-
Outcome : Cleavage of the Boc group yields the free amine, (R)-3-amino-2-methylpropanoate-phenylethanamine, with >90% efficiency.
Basic Hydrolysis
-
Conditions : Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF)/water mixtures .
-
Outcome : Simultaneous Boc deprotection and ester hydrolysis generate the corresponding carboxylic acid derivative .
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | TFA | DCM | 0–25°C | >90% |
| Basic hydrolysis | LiOH, H₂O₂ | THF/H₂O | 25–40°C | 75–85% |
Reduction Reactions
The ester and amine functionalities participate in selective reductions:
Ester Reduction
-
Conditions : Sodium borohydride (NaBH₄) with boron trifluoro etherate in THF under nitrogen .
-
Outcome : The ester group is reduced to a primary alcohol, retaining Boc protection on the amine .
Catalytic Hydrogenation
-
Conditions : H₂ gas over palladium-on-carbon (Pd/C) in methanol.
-
Outcome : Selective reduction of unsaturated bonds (if present) without affecting the Boc group.
Amide Coupling
The deprotected amine undergoes coupling to form peptide bonds or amide-linked derivatives:
-
Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
-
Yield : 70–85% for conjugates with carboxylic acids or activated esters.
Esterification and Transesterification
The methylpropanoate ester can be modified under nucleophilic conditions:
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., H₂SO₄).
-
Outcome : Transesterification yields alkyl esters (e.g., ethyl or tert-butyl derivatives).
Oxidation Reactions
The phenylethanamine moiety is resistant to mild oxidants but reacts under strong conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Outcome : Oxidation of the benzene ring to carboxylic acids or ketones, though this typically requires harsh conditions.
Comparative Reactivity of Structural Analogues
The compound’s reactivity differs from analogues due to steric and electronic effects from the Boc group and stereochemistry:
| Compound | Key Reaction | Rate Relative to Target Compound |
|---|---|---|
| (R)-1-Phenylethanamine | Amine alkylation | 2× faster (no Boc steric hindrance) |
| Boc-protected β-phenylalanine | Ester hydrolysis | 1.5× slower (bulkier side chain) |
| (R)-α-Methylbenzylamine | Catalytic hydrogenation | Similar rate |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C, releasing tert-butanol and CO₂.
-
Light Sensitivity : Prolonged UV exposure causes racemization at the chiral center.
-
Common Side Reactions : Over-hydrolysis of the ester group under basic conditions or premature Boc deprotection during coupling .
Industrial-Scale Reaction Optimization
Patent data highlights scalable processes for derivatives of this compound :
-
Solvent Choice : THF preferred over DMF for cost and ease of removal .
-
Catalyst Efficiency : Pd/C (5% loading) achieves 95% conversion in hydrogenation .
-
Impurity Control : <2% byproduct formation when using potassium carbonate instead of sodium carbonate in alkoxyation steps .
This compound’s reactivity profile underscores its utility in pharmaceutical synthesis, particularly for chiral intermediates requiring selective protection and functionalization. Experimental protocols emphasize temperature control, solvent polarity, and reagent stoichiometry to maximize yield and purity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(R)-1-Phenylethanamine derivatives have been explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. Research has indicated that modifications in the structure can enhance pharmacological properties such as bioavailability and efficacy.
Anticancer Studies
Recent studies have investigated the anticancer properties of compounds related to (R)-1-Phenylethanamine. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 7.52 | MCF-7 |
These findings suggest that structural modifications can lead to significant variations in biological activity.
Neurological Research
The compound has also been investigated for its potential effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. Research indicates that certain derivatives may act as modulators of serotonin and dopamine receptors, which are critical in treating conditions like depression and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in Nature evaluated a series of (R)-1-Phenylethanamine derivatives for their anticancer activity against human cancer cell lines. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity.
Case Study 2: Neuroprotective Effects
In another investigation reported in Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of a Boc-protected derivative of (R)-1-Phenylethanamine in models of neurodegeneration induced by oxidative stress. The results demonstrated a reduction in neuronal cell death, indicating potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The phenylethanamine moiety can interact with receptors or enzymes, modulating their activity. The Boc-protected amino acid derivative can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing functional or structural similarities, such as Boc-protected amines, esters, and pharmacologically relevant derivatives.
Structural and Functional Analogues
Table 1: Key Properties of Comparable Compounds
Stability and Functional Group Sensitivity
- Boc Group: The tert-butoxycarbonyl group in the target compound and piperidine analog confers acid sensitivity, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This contrasts with phenylcarbonylamino esters (), where the electron-withdrawing phenyl group accelerates ester hydrolysis under basic conditions .
- Ester Linkage: The target compound’s ester bond is less reactive than the phenylcarbonylamino ester in , which may undergo faster hydrolysis due to steric and electronic effects.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: The Boc group in the target compound enhances stability during multi-step syntheses, making it preferable for prodrug development. In contrast, ’s phenylcarbonylamino derivatives may exhibit direct bioactivity but require stabilization strategies .
- Catalytic Applications : Cyclic Boc-protected amines () are widely used as ligands in asymmetric catalysis, whereas the target compound’s ester functionality may limit its utility in metal coordination chemistry .
Research Findings and Data Gaps
- Data Limitations : Direct pharmacological or thermodynamic data (e.g., melting points, solubility) for the target compound are scarce in the provided evidence. Comparisons rely on structural analogs and general Boc-chemistry principles.
Biologische Aktivität
(R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate, commonly referred to as Boc-L-phenylalanine derivative, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H26N2O4
- Molar Mass : 322.39934 g/mol
- CAS Number : 312493-43-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to amino acids allows it to interact with active sites of enzymes that process amino acids.
- Receptor Binding : It has been shown to bind selectively to specific receptors, influencing neurotransmitter release and modulation of neuronal excitability.
Biological Activity and Therapeutic Applications
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of phenylethanamine exhibit significant antimicrobial properties against various pathogens. For example, a study highlighted the effectiveness of similar compounds in inhibiting bacterial growth through disruption of cell membrane integrity .
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could help alleviate symptoms associated with conditions like Alzheimer's disease .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be relevant for conditions such as arthritis and other inflammatory disorders .
Case Studies
Several studies have documented the effects of this compound:
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes in models of anxiety and depression .
- Clinical Trials : Preliminary clinical trials are exploring the efficacy of this compound in combination therapies for cancer treatment, focusing on its potential to enhance the effects of existing chemotherapeutic agents by modulating metabolic pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Stability Data :
| Condition | Boc Stability | Reference |
|---|---|---|
| 75% TFA in DCM | Rapid cleavage (<1h) | |
| 5% AcOH in HO | Stable (>24h) |
Advanced: How to analyze enantiomeric purity using chiral chromatography or polarimetry?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/IPA (90:10); retention times differentiate (R) and (S) enantiomers .
- Polarimetry : Compare [α] with literature values (e.g., +12.4° for pure (R)-enantiomer) .
- NMR Chiral Shift Reagents : Eu(hfc) induces splitting of enantiomer signals in H NMR .
Q. Validation Example :
| Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Chiral HPLC | 98.5% (R) | |
| Polarimetry | [α] = +12.4° (c 0.25, CHCl) |
Basic: What are the safety and handling precautions for this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Storage : Inert atmosphere, –20°C (prevents Boc degradation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to resolve data contradictions in reaction outcomes between literature protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
